molecular formula C12H18ClNO3 B2977785 methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride CAS No. 1352824-63-5

methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride

Cat. No. B2977785
CAS RN: 1352824-63-5
M. Wt: 259.73
InChI Key: ZXEOUHMBSDDHGO-MERQFXBCSA-N
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Description

“Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride” is a chemical compound . It is a derivative of butanoic acid, which is also known as butyric acid . The compound has a molecular weight of 302.76 .


Molecular Structure Analysis

The molecular structure of “methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride” is represented by the InChI code: 1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m1./s1 .


Physical And Chemical Properties Analysis

“Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride” is a powder at room temperature . It has a molecular weight of 302.76 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride is utilized in the synthesis of N-Substituted-β-amino acid derivatives containing diverse moieties, such as 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline. These derivatives have demonstrated antimicrobial activity against pathogens like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal properties against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Diastereoselective Alkylation

In another study, the diastereoselective alkylation of 3-aminobutanoic acid at the 2-position using enantiomerically pure 3-aminobutanoic acids showcases the potential of methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride in creating stereoselective compounds, which could have significant implications in medicinal chemistry and drug design (Estermann & Seebach, 1988).

Stereochemistry of Friedel-Crafts Reaction

The compound is also involved in studies exploring the stereochemistry of the Friedel-Crafts alkylation reaction, indicating its role in understanding reaction mechanisms and optimizing synthesis pathways for better yields and desired stereoselectivity (Segi et al., 1982).

Molecular Docking and Antioxidant Activity

Research into the molecular docking, vibrational, structural, electronic, and optical studies of related butanoic acid derivatives highlights the compound's relevance in the development of new materials with potential biological activities. These studies provide insights into the noncovalent interactions and the biological activities of such compounds, including their role as inhibitors for specific growth factors, which could be crucial for pharmacological developments (Vanasundari et al., 2018).

Synthesis of Antimicrobial and Antioxidant Agents

Additionally, the synthesis and reactions of 4H-3,1-benzoxazin-4-one derivatives bearing pyrazolyl moieties, which exhibit antimicrobial and antioxidant activities, demonstrate the diverse applications of methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride in creating compounds that could serve as leads for the development of new drugs and antioxidants (Haneen et al., 2019).

Mechanism of Action

The mechanism of action of “methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride” is not specified in the available resources. The compound’s effects would depend on its specific interactions with biological systems, which are not currently documented .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the study and application of “methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride” are not clearly defined in the current literature. As a chemical compound, its potential uses could be vast, spanning from research to industrial applications. Further studies are needed to explore its properties and potential applications .

properties

IUPAC Name

methyl (3S)-3-amino-4-phenylmethoxybutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEOUHMBSDDHGO-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(COCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](COCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3S)-3-amino-4-(benzyloxy)butanoate hydrochloride

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